Benzene, 1-ethyl-4-(phenylmethyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(phenylmethyl)benzene can be synthesized through several methods, including Friedel-Crafts alkylation. In this reaction, benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form ethylbenzene. Subsequently, ethylbenzene undergoes a second Friedel-Crafts alkylation with benzyl chloride to yield 1-ethyl-4-(phenylmethyl)benzene .
Industrial Production Methods: Industrial production of 1-ethyl-4-(phenylmethyl)benzene typically involves similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(phenylmethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: Reduction reactions can target the phenylmethyl group, converting it to a methyl group.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid at low temperatures.
Oxidation: Potassium permanganate or chromic acid under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Nitration: Nitro-1-ethyl-4-(phenylmethyl)benzene.
Oxidation: 4-(phenylmethyl)benzoic acid.
Reduction: 1-ethyl-4-methylbenzene.
Scientific Research Applications
1-Ethyl-4-(phenylmethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-4-(phenylmethyl)benzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. In electrophilic aromatic substitution, the benzene ring donates electron density to the electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system . The specific molecular targets and pathways depend on the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
1-Methyl-4-(phenylmethyl)benzene: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-4-methylbenzene: Similar structure but with a methyl group instead of a phenylmethyl group.
Uniqueness: 1-Ethyl-4-(phenylmethyl)benzene is unique due to the presence of both an ethyl and a phenylmethyl group on the benzene ring, which influences its reactivity and physical properties. This combination of substituents provides distinct chemical behavior compared to its analogs.
Properties
CAS No. |
620-85-9 |
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Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-benzyl-4-ethylbenzene |
InChI |
InChI=1S/C15H16/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
InChI Key |
HSHDPVRGPKOGME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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